2,4-Dichlorothieno[2,3-d]pyrimidine
Overview
Description
2,4-Dichlorothieno[2,3-d]pyrimidine is a heterocyclic compound that serves as a key intermediate in the synthesis of various chemically and biologically active molecules. The structure of this compound includes a thieno[2,3-d]pyrimidine core with two chlorine substituents at the 2 and 4 positions, which makes it a versatile scaffold for further chemical modifications.
Synthesis Analysis
The synthesis of related thieno[2,3-d]pyrimidine derivatives has been reported through various methods. For instance, a scalable synthesis of 6-bromo-4-chlorothieno[2,3-d]pyrimidine was developed from cheap bulk chemicals using a Gewald reaction, pyrimidone formation, bromination, and chlorination, achieving an overall yield of 49% . Another synthetic strategy for 4-chlorothieno[3,2-d]pyrimidine involved the ring-closure of 3-aminothiophene-2-carboxylate followed by chlorination with POCl3, offering a safer alternative to traditional methods . These methods highlight the potential for developing efficient synthetic routes for 2,4-dichlorothieno[2,3-d]pyrimidine.
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidine derivatives has been studied using various techniques. For example, the crystal structure of a related compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, was determined, and its geometric bond lengths and angles were optimized using density functional theory (DFT) . Such studies are crucial for understanding the electronic properties and reactivity of the thieno[2,3-d]pyrimidine scaffold.
Chemical Reactions Analysis
The reactivity of thieno[2,3-d]pyrimidine derivatives has been explored in various chemical reactions. Regioselective syntheses have been achieved through S(N)Ar and metal-catalyzed cross-coupling reactions, demonstrating the orthogonality of reactive centers on the pyrimidine ring . Additionally, the reactivity of 2,4-dichlorofuro[3,4-d]pyrimidin-7-one, a related scaffold, was investigated, showing its versatility in generating substituted or fused pyrimidine derivatives . These studies provide insights into the chemical behavior of 2,4-dichlorothieno[2,3-d]pyrimidine under different reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[2,3-d]pyrimidine derivatives vary significantly depending on their structural diversity. For instance, pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones exhibited a broad range in solubility, permeability, and predicted human in vivo intrinsic clearance values, reflecting their biopharmaceutical potential . Such analyses are essential for the development of thieno[2,3-d]pyrimidine-based compounds with desirable pharmacokinetic properties.
Scientific Research Applications
Synthesis of New Anticancer Medicines
- Field : Medicinal Chemistry
- Application : 2,4-Dichlorothieno[2,3-d]pyrimidine is often used in the kernel steps for synthesizing new anticancer medicines .
- Method : The compound contains two chloride atoms that are easy for other functional groups to replace, bringing various unit processes .
- Results : The research of this synthesis process is of important meaning, as it could potentially lead to the development of new anticancer drugs .
Antimicrobial Activity
- Field : Microbiology
- Application : Pyrimidine derivatives, including 2,4-Dichlorothieno[2,3-d]pyrimidine, have been found to possess potential antimicrobial properties .
Synthesis of PI3K Inhibitor
- Field : Medicinal Chemistry
- Application : 2,4-Dichlorothieno[2,3-d]pyrimidine is used in the synthesis of PI3K inhibitor .
Synthesis of New Antitumor Medications
- Field : Medicinal Chemistry
- Application : 2,4-Dichlorothieno[2,3-d]pyrimidine is one of the active intermediates that is a must for new antitumor medications .
- Method : The compound contains two chloride atoms that are easy for other functional groups to replace, bringing various unit processes .
- Results : The research of this synthesis process is of important meaning, as it could potentially lead to the development of new antitumor drugs .
Synthesis of Kinase Inhibitors
- Field : Medicinal Chemistry
- Application : 2,4-Dichlorothieno[2,3-d]pyrimidine is used in the synthesis of kinase inhibitors, such as chelatometry amino acid kinase inhibitor (tyrosine kinase inhibitors) for epidermal growth factor receptor (EGFR), kinase inhibitor for vascular epidermal growth factor acceptor (VEGFR), 3-kinase (PI3K) small-molecule inhibitor of phosphatidylinositol, etc .
Anti-Inflammatory Activity
Safety And Hazards
The safety data sheet for “2,4-Dichlorothieno[2,3-d]pyrimidine” indicates that it is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2,4-dichlorothieno[2,3-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2S/c7-4-3-1-2-11-5(3)10-6(8)9-4/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXNGIQKOWQHCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=NC(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20480926 | |
Record name | 2,4-Dichlorothieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20480926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichlorothieno[2,3-d]pyrimidine | |
CAS RN |
18740-39-1 | |
Record name | 2,4-Dichlorothieno[2,3-d]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18740-39-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichlorothieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20480926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dichlorothieno[2,3-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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